GDP-D-mannose disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

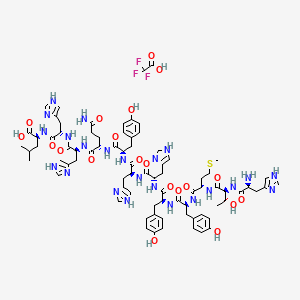

GDP-D-mannose disodium salt is an invaluable compound that plays a pivotal role in the research of disorders pertaining to compromised glucose metabolism . It functions as a critical intermediate within biosynthetic pathways, specifically facilitating the synthesis of sugar nucleotides . It is a natural mannosyl donor and substrate for mannosyltransferases that catalyses mannosylation, for instance during the synthesis of the trimannoside core of complex, high-mannose or hybrid N-glycans .

Synthesis Analysis

The synthesis of GDP-D-mannose disodium salt is usually achieved through chemical synthesis or enzyme-catalyzed reactions . The enzyme-catalyzed method is more common, using corresponding enzymes in yeast or bacteria to catalyze the combination of mannose with GDP to form GDP-D-mannose, which then reacts with sodium salt to generate GDP-D-mannose disodium salt .Molecular Structure Analysis

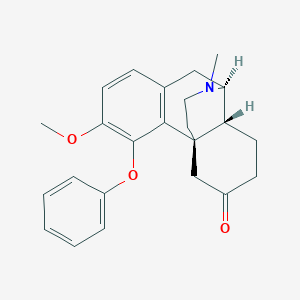

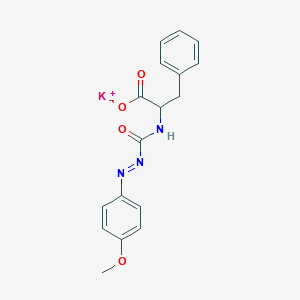

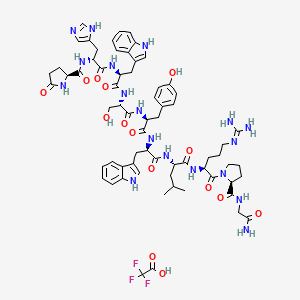

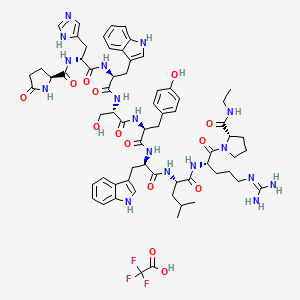

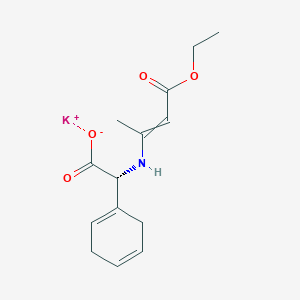

The molecular formula of GDP-D-mannose disodium salt is C16H23N5O16P2Na2, and its molecular weight is 649.30 . It is a nucleotide sugar that is a substrate for glycosyltransferase reactions in metabolism .Chemical Reactions Analysis

GDP-D-mannose disodium salt is the donor substrate for mannosyltransferases and the precursor of GDP-β-L-fucose . It gives a competitive inhibition with respect to GTP and an uncompetitive inhibition with respect to mannose-1-P .Physical And Chemical Properties Analysis

GDP-D-mannose disodium salt is a white to off-white powder . It has good solubility in warm water . This compound is stable at room temperature and can be preserved for a long time under appropriate storage conditions .Applications De Recherche Scientifique

Protein Mannosylation

GDP-D-mannose is crucial for the mannosylation of proteins, a process essential for protein function and stability. It is used in studies to understand protein glycosylation patterns in organisms like Saccharomyces cerevisiae .

Biosynthetic Pathways

This compound serves as a critical intermediate in biosynthetic pathways, particularly in the synthesis of sugar nucleotides, which are vital for various metabolic processes .

Microbial L-Fucose Production

Research indicates that GDP-D-mannose is involved in the production of L-fucose, a sugar that supports beneficial gut bacteria and may have implications for diseases related to gut microbiota .

Ascorbic Acid (AsA) Biosynthesis

GDP-D-mannose epimerase (GME) catalyzes the conversion of GDP-D-mannose to GDP-L-galactose or GDP-L-gulose, which are key intermediates in the plant AsA biosynthesis pathway. This has implications for understanding vitamin C production in plants .

These are just a few examples of the diverse scientific research applications of GDP-D-mannose disodium salt. Each application offers a unique insight into biological processes and potential therapeutic avenues.

Sigma-Aldrich - Guanosine 5’-diphospho-D-mannose sodium salt BOC Sciences - GDP-D-mannose disodium salt Microbial Cell Factories - Rational design of GDP‑d‑mannose mannosyl hydrolase Frontiers - Molecular Evolution of GDP-D-Mannose Epimerase

Mécanisme D'action

Target of Action

The primary targets of GDP-D-mannose disodium salt are enzymes called mannosyltransferases . These enzymes play a crucial role in metabolism, particularly in glycosyltransferase reactions .

Mode of Action

GDP-D-mannose disodium salt acts as a substrate for mannosyltransferases . It is known as the donor of activated mannose in all glycolytic reactions . This compound interacts with its targets, leading to the catalysis of mannosylation, which is a type of glycosylation .

Biochemical Pathways

GDP-D-mannose disodium salt is involved in several biochemical pathways. It is a nucleotide sugar that is a substrate for glycosyltransferase reactions in metabolism . It is essential in eukaryotes and is known as the donor of activated mannose in all glycolytic reactions . GDP-D-mannose is produced from GTP and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase .

Pharmacokinetics

It is known that this compound is present in high cytosolic levels in saccharomyces cerevisiae , suggesting that it may have good bioavailability within cells.

Result of Action

The action of GDP-D-mannose disodium salt results in the mannosylation of proteins, which is a type of glycosylation . This process is crucial for protein function and cellular processes. For instance, it is involved in the synthesis of the trimannoside core of complex, high-mannose or hybrid N-glycans .

Safety and Hazards

Orientations Futures

GDP-D-mannose disodium salt has been used as a component of ATP regeneration system for in vitro vesicle formation from Saccharomyces cerevisiae microsomes . It has also been used as a component of the buffer for mannosyl transferase activity assay . These findings provide novel insights into the complexity and diversity of GDP-D-mannose disodium salt among important rhizobia and suggest considering a broader framework of biofilm for future research .

Propriétés

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-RAUZPKMFSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468728 |

Source

|

| Record name | GDP-D-mannose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148296-46-2 |

Source

|

| Record name | GDP-D-mannose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)